(-)-(R)-(S)-BPPFA (CAS 74311-56-1) is a chiral bidentate ferrocenylphosphine ligand characterized by both planar and central chirality, distinguished from standard bisphosphines by its pendant dimethylamino group. In industrial and laboratory procurement, it is selected for its ability to form highly rigid, well-defined chelates with late transition metals (such as Pd, Ni, and Rh) while providing a built-in basic functionality. This bifunctional nature allows the ligand to simultaneously dictate transition state geometry and participate in secondary interactions, such as hydrogen bonding or directing-group coordination, making it a critical precursor for stereodivergent catalysis and additive-free coupling formulations .
Substituting (-)-(R)-(S)-BPPFA with generic biaryl ligands (such as BINAP) or amine-free ferrocenyl analogs (such as DPPF) routinely fails in complex catalytic formulations because these alternatives lack the pendant dimethylamino moiety. This specific functional group is not merely a steric modifier; it actively functions as an internal base or directing group during the catalytic cycle. Removing it forces chemists to add external basic additives—which can degrade base-sensitive substrates—or results in a severe loss of enantiofacial discrimination, dropping enantiomeric excesses from synthetically useful levels down to near-racemic mixtures in specific cycloadditions and cross-couplings[1].
In rhodium-catalyzed dehydrogenative silylative cyclizations, the presence of the dimethylamino side chain in (-)-(R)-(S)-BPPFA enables highly efficient C-H activation under neutral conditions. When compared head-to-head with the structurally related but amine-free DPPF ligand, BPPFA achieves a 93% yield at 80 °C without any additives, whereas DPPF requires the addition of external triethylamine (Et3N) to achieve comparable turnover [1].
| Evidence Dimension | Reaction yield and additive dependence |
| Target Compound Data | 93% yield (80 °C, no amine additive) |
| Comparator Or Baseline | DPPF (requires Et3N additive for comparable yield) |
| Quantified Difference | Elimination of external base requirement while maintaining >90% yield |
| Conditions | Rh-catalyzed dehydrogenative silylation to form sila[4]helicene |
Eliminating amine additives simplifies downstream purification and prevents side reactions when scaling up base-sensitive substrates.
For the synthesis of complex heterocycles via Ni-catalyzed [2+2+2] cocyclization of triynes with acetylene, standard biaryl ligands fail to effectively transfer chiral information. Evaluation demonstrated that (-)-(R)-(S)-BPPFA provided 73% ee and a 52% yield, significantly outperforming (R)-BINAP, which yielded only 4% ee and a 22% yield under identical conditions [1].
| Evidence Dimension | Enantiomeric excess (ee) and chemical yield |
| Target Compound Data | 73% ee, 52% yield |
| Comparator Or Baseline | (R)-BINAP (4% ee, 22% yield) |
| Quantified Difference | +69% ee and +30% absolute yield |
| Conditions | Ni(cod)2 catalyzed[2+2+2] cocyclization of triynes |
Buyers targeting complex fused heterocycles must select BPPFA over common biaryl ligands to achieve viable asymmetric induction and isolated yields.
(-)-(R)-(S)-BPPFA exhibits a highly specific enantiofacial discrimination profile in Pd-catalyzed asymmetric allylic alkylations. Unlike BINAPO, which shows only minor ee fluctuations when the substrate's leaving group is modified, BPPFA allows for a complete inversion of the product's absolute stereochemistry simply by changing the leaving group from a pivalate to a diphenylacetate, without needing to switch the ligand enantiomer [1].
| Evidence Dimension | Direction of enantioselection |
| Target Compound Data | Complete inversion of product chirality upon leaving group change |
| Comparator Or Baseline | BINAPO (only slight enhancement of ee, no inversion) |
| Quantified Difference | Binary stereochemical inversion vs. static induction |
| Conditions | Pd-catalyzed allylic alkylation with varying ester leaving groups |
This allows process chemists to access both product enantiomers using a single chiral ligand inventory simply by altering the substrate ester.
The structural necessity of BPPFA's bis(diphenylphosphino)ferrocene core is proven in the asymmetric hydrogenation of alpha-acetamidoacrylic acids. The parent (-)-(R)-(S)-BPPFA achieves up to 93% ee, outperforming structurally truncated monophosphine analogs (like PPFA) and other side-chain modified variants, confirming that both phosphine coordination sites are strictly required alongside the dimethylamino group for optimal transition state rigidity [1].
| Evidence Dimension | Enantiomeric excess (ee) |
| Target Compound Data | Up to 93% ee |
| Comparator Or Baseline | Monophosphine analog PPFA (inferior ee and conversion) |
| Quantified Difference | Significant enhancement in ee due to bidentate chelation |
| Conditions | Rh(I)-catalyzed homogeneous hydrogenation of prochiral olefins |
Procuring the fully elaborated bisphosphine BPPFA is critical; attempting to substitute with cheaper monophosphine ferrocenyl ligands leads to a collapse in stereocontrol.
Ideal for synthesizing complex silicon-containing pi-systems (like sila-helicenes) where base-sensitive substrates preclude the use of external amine additives, directly leveraging BPPFA's internal basicity[1].
Selected when a synthetic route requires access to both product enantiomers from a single chiral catalyst inventory, achieved simply by modulating the substrate's leaving group [2].
The ligand of choice for synthesizing isoindolines and related heterocycles via alkyne cocyclization, where standard biaryl ligands fail to provide viable asymmetric induction [3].